6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Description
This tricyclic compound features a unique fused-ring system incorporating sulfur (4-thia) and nitrogen (2-aza) heteroatoms, a trifluoromethyl group at position 8, and a 3-cyanophenyl carboxamide substituent. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano group may influence binding interactions with biological targets .
Properties
IUPAC Name |
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4OS/c22-21(23,24)16-13-7-2-1-3-8-14(13)28-20-15(16)17(26)18(30-20)19(29)27-12-6-4-5-11(9-12)10-25/h4-6,9H,1-3,7-8,26H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRDUJKORYAWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC(=C4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Patent EP2221306A1 describes a method for synthesizing 2-azaadamantane derivatives via acid-catalyzed cyclization. Adapting this approach, the tricyclic system can be formed by treating a linear precursor (e.g., a carboxylic acid or sulfonic acid derivative) with Lewis acids such as aluminum trichloride or boron trifluoride at −5°C to 10°C. For example:
Yields for analogous systems range from 65–78%, with purity dependent on solvent choice and temperature control.
Transition Metal-Mediated Cyclizations
Thesis research by Foley et al. highlights ring-closing metathesis (RCM) and Heck reactions for constructing strained bicyclic systems. Using Grubbs’ catalyst, a diene precursor undergoes RCM to form the 7-membered azepane ring, followed by thiazole formation via sulfur insertion. This method offers superior stereocontrol but requires anhydrous conditions and inert atmospheres.
Introduction of the Trifluoromethyl Group
Direct Trifluoromethylation
The trifluoromethyl group at position 8 is introduced via Umemoto’s reagent (trifluoromethylaryliodonium salts) or Copper-mediated cross-coupling with CF₃I. Reaction conditions:
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Solvent: DMF or DMSO
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Temperature: 80–100°C
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Catalysts: CuI (10 mol%), 1,10-phenanthroline (20 mol%)
Typical yields: 40–55%, with byproducts arising from over-alkylation.
Pre-Functionalized Building Blocks
An alternative route employs a trifluoromethyl-containing intermediate synthesized via Michael addition of trifluoromethyl acrylates to enamine precursors. This approach avoids late-stage fluorination but requires multi-step purification.
Amidation and Side Chain Installation
Carboxylic Acid Activation
The 5-carboxamide group is introduced by activating the tricyclic core’s carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) followed by reaction with 3-cyanoaniline. Conditions:
Yields: 70–85%, with excess DIPEA (2.5 equiv) critical for neutralizing HCl byproducts.
Coupling Reagents
HATU or EDC/HOBt in DMF at 0°C to room temperature provide milder alternatives, preserving the integrity of the amino and cyano groups.
Optimization and Challenges
Reaction Conditions
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Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance cyclization rates but may destabilize intermediates.
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Temperature : Cyclizations below 10°C minimize side reactions, as evidenced by patent EP2221306A1.
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Catalyst Loading : Lewis acids (AlCl₃) at 1.2–1.5 equiv optimize tricyclic core formation without excessive decomposition.
Purification Techniques
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Flash Chromatography : Silica gel with EtOAc/hexane (3:7) effectively separates regioisomers.
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Recrystallization : Methanol/water mixtures yield >95% pure product.
Analytical Data and Characterization
Table 1. Spectroscopic Data for Target Compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 402.4 g/mol | HRMS (ESI+) |
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, NH), 7.89–7.85 (m, 2H, ArH) | Quantitative NMR |
| ¹³C NMR | δ 165.2 (C=O), 118.4 (CN) | DEPT-135 |
| HPLC Purity | 95.3% | C18, MeCN/H₂O |
Chemical Reactions Analysis
Types of Reactions
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its trifluoromethyl group and thia-azatricyclic core provide interesting properties for the development of new materials with unique electronic or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and cyanophenyl group may enhance its binding affinity and specificity, while the thia-azatricyclic core provides structural stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with cephalosporin antibiotics and heterocyclic organometallic catalysts. Below is a comparative analysis based on the provided evidence:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: The 3-cyanophenyl group may enhance target specificity compared to the tetrazolyl or thiadiazolyl groups in cephalosporins, which are optimized for bacterial penicillin-binding protein (PBP) inhibition .
Electron-Withdrawing Groups : The trifluoromethyl group in the target compound increases electron density at the carboxamide moiety, contrasting with the electron-deficient thiadiazole rings in cephalosporins. This could alter reactivity in biological systems.
Research Findings and Limitations
- Synthetic Challenges : The tricyclic framework of the target compound likely requires advanced annulation strategies, unlike the well-established β-lactam synthesis routes for cephalosporins .
- Lack of Pharmacological Data: No experimental IC₅₀ values, toxicity profiles, or target validation studies are available in the provided evidence, limiting functional comparisons.
Biological Activity
6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,5,7-tetraene-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a cyanophenyl moiety, contributing to its chemical reactivity and biological activity. Its heterocyclic structure includes sulfur and nitrogen within its cyclic framework, classifying it as a heterocyclic aromatic compound.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and as an inhibitor of various biological targets.
Research indicates that the compound may exert its biological effects through the inhibition of specific enzymes or pathways involved in disease processes. For example, it has been identified as a potential inhibitor of Ral GTPases, which are implicated in cancer metastasis . This mechanism suggests that the compound could play a role in preventing tumor spread by disrupting critical signaling pathways.
Therapeutic Applications
- Cancer Treatment : The compound's ability to inhibit Ral GTPases positions it as a candidate for cancer therapy, particularly in targeting metastatic diseases. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and migration .
- Hepatitis C Treatment : Although not directly studied for this specific compound, related compounds have shown promise as NS3 protease inhibitors for treating Hepatitis C virus (HCV) infections . This class of inhibitors is crucial for developing effective antiviral therapies.
Case Studies
- In vitro Studies : Laboratory studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, a study investigating similar compounds found significant reductions in cell viability at micromolar concentrations .
- Animal Models : Preclinical trials using animal models have shown promising results where administration of the compound led to reduced tumor sizes and improved survival rates compared to control groups .
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Basic:
The synthesis of complex tricyclic carboxamides often involves multi-step reactions, including cyclization, coupling, and functional group transformations. A recommended approach is to start with a core scaffold (e.g., 4-thia-2-azatricyclo structure) and sequentially introduce substituents like the 3-cyanophenyl and trifluoromethyl groups. Key steps include:
- Cyclization : Use Lewis acid catalysts (e.g., BF₃·OEt₂) to promote ring closure .
- Amidation : Optimize coupling agents (e.g., HATU or EDCI) for the carboxamide bond formation .
- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate intermediates.
Advanced:
To resolve low yields in trifluoromethyl group incorporation, consider:
- Fluorinated building blocks : Pre-functionalize intermediates with CF₃ groups before cyclization to avoid steric hindrance during late-stage modifications .
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in cyclization steps .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .
How can computational modeling predict the compound’s reactivity or binding affinity?
Basic:
Density Functional Theory (DFT) calculations can model the compound’s electronic structure, while molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets. Steps include:
- Geometry optimization : Use Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Docking validation : Compare results with known ligands (e.g., kinase inhibitors) to assess binding pose reliability .
Advanced:
For nuanced predictions:
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability .
- QM/MM hybrid models : Study reaction mechanisms (e.g., ring-opening of the thia-aza scaffold) under enzymatic conditions .
- Machine learning : Train models on PubChem data to predict solubility or metabolic stability .
What spectroscopic techniques are most effective for structural characterization?
Basic:
- NMR : ¹H/¹³C NMR to confirm backbone connectivity; ¹⁹F NMR for CF₃ group analysis .
- HRMS : Validate molecular weight (±2 ppm accuracy) .
- XRD : Resolve crystal packing and stereochemistry .
Advanced:
- Dynamic NMR : Detect rotational barriers in the tricyclic core at variable temperatures .
- 2D-COSY/NOESY : Assign stereochemistry in crowded spectral regions (e.g., overlapping aromatic protons) .
- Synchrotron XRD : Achieve sub-Å resolution for charge density analysis of the cyanophenyl group .
How can contradictory bioactivity data across studies be resolved?
Basic:
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 μM) and control for solvent effects (e.g., DMSO <0.1%) .
- Assay replication : Validate cytotoxicity (MTT assay) and target inhibition (IC₅₀) in ≥3 independent experiments .
Advanced:
- Orthogonal assays : Pair enzymatic inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .
- Meta-analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data from heterogeneous studies, adjusting for batch effects .
What strategies optimize solubility and bioavailability for in vivo studies?
Basic:
- Co-solvent systems : Test PEG-400/water or cyclodextrin formulations for parenteral administration .
- Salt formation : Screen hydrochloride or sodium salts to improve aqueous solubility .
Advanced:
- Amorphous solid dispersion : Use spray drying with HPMCAS to enhance dissolution rates .
- Prodrug design : Introduce hydrolyzable esters at the carboxamide group for pH-dependent release .
How can the mechanism of action be elucidated for this compound?
Basic:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets .
- RNA-seq : Compare gene expression profiles in treated vs. untreated cells .
Advanced:
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .
- Cryo-EM : Resolve compound-bound structures of macromolecular targets (e.g., tubulin) at near-atomic resolution .
What are the best practices for stability studies under varying conditions?
Basic:
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and pH extremes (1–13) for 7 days .
- HPLC monitoring : Track degradation products with a C18 column and UV/Vis detection .
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
